molecular formula C12H12Cl2N4O2 B11947688 (5-Amino-4-dichloromethyl-2-phenyl-4H-imidazol-4-YL)-carbamic acid methyl ester

(5-Amino-4-dichloromethyl-2-phenyl-4H-imidazol-4-YL)-carbamic acid methyl ester

Cat. No.: B11947688
M. Wt: 315.15 g/mol
InChI Key: DDQUYOIGRKXHNE-UHFFFAOYSA-N
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Description

(5-Amino-4-dichloromethyl-2-phenyl-4H-imidazol-4-YL)-carbamic acid methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique imidazole ring structure, which is substituted with amino, dichloromethyl, and phenyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-4-dichloromethyl-2-phenyl-4H-imidazol-4-YL)-carbamic acid methyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Substitution Reactions: The phenyl group is introduced via electrophilic aromatic substitution reactions, often using phenyl halides and a suitable catalyst.

    Introduction of Dichloromethyl Group: The dichloromethyl group is added through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Amination: The amino group is introduced through nucleophilic substitution reactions, typically using ammonia or amines.

    Carbamate Formation: The final step involves the reaction of the imidazole derivative with methyl chloroformate to form the carbamic acid methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-4-dichloromethyl-2-phenyl-4H-imidazol-4-YL)-carbamic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5-Amino-4-dichloromethyl-2-phenyl-4H-imidazol-4-YL)-carbamic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5-Amino-4-dichloromethyl-2-phenyl-4H-imidazol-4-YL)-carbamic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Properties

Molecular Formula

C12H12Cl2N4O2

Molecular Weight

315.15 g/mol

IUPAC Name

methyl N-[5-amino-4-(dichloromethyl)-2-phenylimidazol-4-yl]carbamate

InChI

InChI=1S/C12H12Cl2N4O2/c1-20-11(19)18-12(9(13)14)10(15)16-8(17-12)7-5-3-2-4-6-7/h2-6,9H,1H3,(H,18,19)(H2,15,16,17)

InChI Key

DDQUYOIGRKXHNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1(C(=NC(=N1)C2=CC=CC=C2)N)C(Cl)Cl

Origin of Product

United States

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